Product packaging for 1h-Benzimidazole-1-ethanethioamide(Cat. No.:CAS No. 54980-99-3)

1h-Benzimidazole-1-ethanethioamide

Cat. No.: B3271497
CAS No.: 54980-99-3
M. Wt: 191.26 g/mol
InChI Key: URDSPZLSKHQYDQ-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Advanced Chemical Research

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govunileon.es Its structural resemblance to naturally occurring nucleotides allows it to interact readily with biological macromolecules. researchgate.net This privileged structure is found in numerous FDA-approved drugs and is a key building block in the development of new therapeutic agents. nih.govnih.gov The versatility of the benzimidazole nucleus is demonstrated by its presence in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, antihypertensive, and anti-inflammatory properties. nih.govcolab.wsekb.egisca.meresearchgate.net

The significance of the benzimidazole scaffold stems from its physicochemical attributes, which include the ability to participate in hydrogen bonding, π-π stacking interactions, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively to various biological targets. nih.gov Researchers continually explore novel synthetic methods and modifications of the benzimidazole core to enhance its biological efficacy and create new therapeutic candidates. colab.wsias.ac.in The stability of the benzimidazole ring under various chemical conditions further adds to its appeal as a foundational structure in the design of new molecules. nih.gov

Role of Thioamide Moieties in Organic Synthesis and Bioactive Molecules

Thioamides, analogs of amides where the oxygen atom is replaced by sulfur, are versatile functional groups in organic synthesis and medicinal chemistry. nih.govtandfonline.com They serve as important intermediates in the synthesis of various heterocyclic compounds. psu.edutandfonline.com The substitution of an amide with a thioamide can lead to significant changes in a molecule's properties, including increased stability, resistance to enzymatic degradation, and improved pharmacokinetic profiles. tandfonline.comchemrxiv.orgnih.gov

Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, and antiviral effects. tandfonline.comresearchgate.net This bioactivity has led to the development of several thioamide-based drugs, including agents used in the treatment of tuberculosis. nih.govchemrxiv.org The unique chemical reactivity of the thioamide group, which differs from that of amides, also makes it a valuable tool for chemical biologists and medicinal chemists in designing new bioactive molecules and probes. nih.govmdpi.com The ability of thioamides to act as bioisosteres for amides allows for the fine-tuning of a molecule's biological activity and physical properties. tandfonline.comtandfonline.com

Overview of Research Trajectories for Benzimidazole-Thioamide Conjugates

The conjugation of benzimidazole and thioamide functionalities into a single molecular entity, as seen in 1H-Benzimidazole-1-ethanethioamide, represents a promising avenue of research. This combination aims to leverage the advantageous properties of both scaffolds to create novel compounds with potentially enhanced or unique biological activities. Research in this area explores the synthesis of new benzimidazole-thioamide derivatives and the evaluation of their potential as therapeutic agents.

Studies have investigated the synthesis of various benzimidazole derivatives containing sulfur, including those with thioamide-like structures, and have reported a range of biological activities. For instance, some benzimidazole derivatives incorporating a thiazole (B1198619) moiety, which can be synthesized from thioamides, have shown inhibitory activity against enzymes like α-amylase and α-glucosidase. nih.gov Other research has focused on the synthesis and antiparasitic activities of 1H-benzimidazole derivatives. nih.gov The development of new synthetic routes to create these hybrid molecules is an active area of investigation, with the goal of producing diverse libraries of compounds for biological screening. nih.govnih.gov The overarching goal is to understand the structure-activity relationships of these conjugates and to identify lead compounds for further development in medicinal chemistry.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC9H9N3S191.25Not Available
2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamideC10H11N3S205.2861689-99-4
1H-BenzimidazoleC7H6N2118.1451-17-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3S B3271497 1h-Benzimidazole-1-ethanethioamide CAS No. 54980-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDSPZLSKHQYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361617
Record name 1h-benzimidazole-1-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54980-99-3
Record name 1h-benzimidazole-1-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1h Benzimidazole 1 Ethanethioamide and Its Derivatives

Classical and Contemporary Approaches to Benzimidazole (B57391) Nucleus Formation

The construction of the benzimidazole scaffold is a well-established area of heterocyclic chemistry, with a variety of methods available to synthetic chemists.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives and Aldehydes

The most traditional and widely used method for synthesizing the benzimidazole ring is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as esters or anhydrides. semanticscholar.orgias.ac.in The reaction is typically heated in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which serves as both a catalyst and a dehydrating agent. semanticscholar.org For instance, reacting o-phenylenediamine with various carboxylic acids in ethanol (B145695) with ammonium (B1175870) chloride as a catalyst at 80-90°C has been shown to produce benzimidazole derivatives in good yields (72-90%). semanticscholar.orgrasayanjournal.co.in

Similarly, the condensation of o-phenylenediamines with aldehydes provides another classical route to 2-substituted benzimidazoles. semanticscholar.orgrsc.org This reaction often requires an oxidizing agent to facilitate the final aromatization step. semanticscholar.org A simple and efficient procedure utilizes hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature. organic-chemistry.org

One-Pot Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot protocols. These methods combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and reducing solvent waste and reaction time. nih.govumich.edu For example, 1H-benzimidazole derivatives can be synthesized in a one-pot reaction from o-phenylenediamine and an aldehyde using thiamine (B1217682) hydrochloride as a reusable organocatalyst in dimethylformamide (DMF). tandfonline.com Another approach involves the reaction of o-phenylenediamine with two equivalents of an aromatic aldehyde at ambient temperature, also catalyzed by thiamine hydrochloride, to produce 2-aryl-1-arylmethyl-1H-benzimidazoles. tandfonline.com Solvent-free one-pot methods, such as grinding reactants together and heating, have also been developed, offering high atom economy and environmental benefits. umich.edu

Catalytic Approaches in Benzimidazole Synthesis

The use of catalysts offers milder reaction conditions, improved yields, and greater selectivity. A wide range of catalysts have been successfully employed in benzimidazole synthesis.

Metal Catalysts: Transition metals like copper, iron, and nickel are effective catalysts. semanticscholar.orgorganic-chemistry.orgnih.gov Copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives, offering the advantage of being recoverable and recyclable. organic-chemistry.org Iron-catalyzed redox condensation of 2-nitroaniline (B44862) with phenylacetic acid has also been reported. semanticscholar.org

Nanocatalysts: Nanomaterial catalysts, such as zinc oxide nanoparticles (ZnO-NPs), provide high efficiency and short reaction times under solvent-free conditions. nih.govnih.gov Zirconia-alumina solid acids and Al2O3/CuI/PANI nanocomposites have also been used as recyclable catalysts. nih.gov

Organocatalysts: Thiamine hydrochloride (Vitamin B1) has been demonstrated as an effective and reusable organocatalyst for the one-pot synthesis of benzimidazole derivatives. tandfonline.com

Below is a table summarizing various catalytic approaches.

Catalyst TypeSpecific Catalyst ExampleReactantsKey Advantages
Metal Catalyst Copper(II) oxide nanoparticles organic-chemistry.orgo-Bromoaryl derivativesHeterogeneous, recoverable, recyclable organic-chemistry.org
Metal Catalyst Iron/Sulfur (Fe/S) semanticscholar.org2-Nitroaniline, Phenylacetic acidEfficient redox condensation semanticscholar.org
Nanocatalyst Zinc Oxide (ZnO-NPs) nih.govnih.govo-Phenylenediamine, AldehydesHigh efficiency, solvent-free, short reaction times nih.gov
Solid Acid Catalyst Zirconia-Alumina (ZrO₂–Al₂O₃) nih.govo-Phenylenediamines, AldehydesRecyclable, good yields under thermal conditions nih.gov
Organocatalyst Thiamine Hydrochloride (VB₁) tandfonline.como-Phenylenediamine, AldehydesMetal-free, reusable, excellent yields tandfonline.com

Strategies for Introducing the Ethanethioamide Moiety

The introduction of the ethanethioamide group at the N-1 position of the benzimidazole ring is a crucial step in the synthesis of the target compound. This transformation is typically achieved in a two-step sequence.

First, an N-alkylation reaction is performed on the pre-formed benzimidazole nucleus. A common method involves reacting the benzimidazole with an alkylating agent like chloroacetonitrile (B46850) in the presence of a base such as sodium hydride and a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This reaction introduces a cyanomethyl group onto the nitrogen atom, forming 1-(cyanomethyl)benzimidazole.

The second step is the conversion of the nitrile functionality into a thioamide. This can be accomplished through various methods, including reacting the nitrile with hydrogen sulfide (B99878) gas in the presence of a base, or by using thionating agents like Lawesson's reagent or phosphorus pentasulfide.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of 1H-Benzimidazole-1-ethanethioamide.

For the initial benzimidazole synthesis, factors such as reaction temperature, solvent, and catalyst choice play a significant role. Studies have shown that increasing the reaction temperature can improve yields, but may also lead to the formation of by-products. researchgate.netresearchgate.netnih.gov For instance, in the synthesis of 1,2-disubstituted benzimidazoles, raising the temperature from room temperature to 100°C significantly increased the product yield. researchgate.netnih.gov The choice of solvent is also crucial; for example, in certain catalyzed reactions, methanol (B129727) was found to be a superior solvent to acetonitrile. nih.gov The catalyst loading is another parameter that needs optimization to ensure high conversion and selectivity. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for yield enhancement and reduction of reaction times. tandfonline.com In some cases, reaction times have been reduced from hours to a few seconds with improved yields compared to conventional heating. tandfonline.com

For the N-alkylation and thioamidation steps, careful selection of the base, solvent, and reaction temperature is necessary to avoid side reactions and ensure high conversion rates.

Green Chemistry Principles in Synthetic Routes

Adhering to the principles of green chemistry is increasingly important in modern organic synthesis to minimize environmental impact. mdpi.com

Several green strategies can be applied to the synthesis of this compound:

Use of Green Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces waste. umich.edursc.org The use of water as a solvent has been reported for copper-catalyzed benzimidazole synthesis. acs.org

Catalysis: Employing reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, minimizes waste and allows for easy separation and recycling. nih.govrsc.org Biogenically synthesized nanoparticles also offer an environmentally friendly catalytic option. rsc.org

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient method that can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: One-pot syntheses that combine multiple steps are inherently more atom-economical as they reduce the number of isolation and purification steps. nih.govumich.edu

The following table highlights some green chemistry approaches in benzimidazole synthesis.

Green PrincipleApproachExampleReference
Alternative Solvents Reaction in waterCopper-catalyzed synthesis of benzimidazole derivatives. acs.org
Solvent-Free Conditions Grinding methodCondensation of o-phenylenediamine with acids or aldehydes by grinding followed by heating. umich.edu
Recyclable Catalysts Nanoparticle catalysisUse of ZnO-NPs, which can be recovered and reused. nih.govnih.gov
Energy Efficiency Microwave irradiationSynthesis of benzimidazoles from o-phenylenediamines and aldehydes in seconds. tandfonline.comresearchgate.net
Biocatalysis/Biogenic Catalysts Biogenically synthesized NPsUse of δ-MnO₂ NPs from Pongamia pinnata leaf extract as a catalyst. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Benzimidazole 1 Ethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H, ¹³C-APT, ¹H-¹H COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 1H-Benzimidazole-1-ethanethioamide, ¹H NMR, ¹³C NMR (with Attached Proton Test - APT), and ¹H-¹H Correlation Spectroscopy (COSY) would be instrumental in confirming its structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzimidazole (B57391) ring and the ethanethioamide side chain. The aromatic protons of the benzimidazole ring typically appear in the downfield region, between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons would depend on the electronic effects of the N-1 substituent. The two methylene groups of the ethanethioamide side chain are expected to appear as two distinct triplets, assuming coupling to each other. The -CH₂- group attached to the nitrogen of the benzimidazole ring would likely resonate at a lower field compared to the -CH₂- group adjacent to the thioamide. The thioamide NH₂ protons would likely appear as a broad singlet.

The ¹³C NMR spectrum, often analyzed with the aid of an APT experiment to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons, would provide information on each carbon atom in the molecule. The carbons of the benzimidazole ring are expected to resonate in the aromatic region (δ 110-150 ppm). The thioamide carbonyl carbon (C=S) is anticipated to appear significantly downfield.

¹H-¹H COSY experiments would be crucial for establishing the connectivity between protons. For instance, correlations would be expected between the adjacent methylene protons of the ethanethioamide side chain, as well as between the aromatic protons on the benzimidazole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Benzimidazole H-2~8.0-8.2~140-145Chemical shift is sensitive to substitution on the ring.
Benzimidazole H-4/H-7~7.6-7.8~110-120The two sets of aromatic protons will show distinct multiplets.
Benzimidazole H-5/H-6~7.2-7.4~120-125The two sets of aromatic protons will show distinct multiplets.
N-CH₂~4.5-4.8~45-50Methylene group attached to the benzimidazole nitrogen. Expected to be a triplet.
CH₂-C=S~3.0-3.3~30-35Methylene group adjacent to the thioamide. Expected to be a triplet.
C=S-~190-200Thioamide carbon chemical shift.
NH₂Broad singlet-Chemical shift can vary with solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups to be identified are the thioamide group and the benzimidazole ring. The C=S stretching vibration of the thioamide is a key characteristic band, although it can be weaker and more variable in position than the C=O stretch of an amide. The N-H stretching vibrations of the thioamide NH₂ group are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹.

The benzimidazole ring will show several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations of the imidazole (B134444) ring would also be present.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Thioamide)3100 - 3400Medium to Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=N Stretch (Imidazole)1620 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C=S Stretch (Thioamide)1020 - 1250Medium to Weak
C-N Stretch1250 - 1350Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight and to gain insight into its structure through analysis of its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation pattern would be indicative of the compound's structure. Common fragmentation pathways for N-substituted benzimidazoles involve the cleavage of the substituent at the N-1 position. Therefore, a prominent fragment ion resulting from the loss of the ethanethioamide side chain would be expected. Further fragmentation of the benzimidazole ring itself can also occur. The fragmentation of the ethanethioamide side chain could involve cleavage of the C-C and C-N bonds.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment
[M]⁺Molecular ion of this compound
[M - CH₂CSNH₂]⁺Loss of the ethanethioamide side chain, resulting in a benzimidazole cation.
[M - CSNH₂]⁺Cleavage of the C-C bond in the side chain.
[Benzimidazole ring fragments]Further fragmentation of the benzimidazole nucleus.

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystal Engineering

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of benzimidazole derivatives is often stabilized by a network of intermolecular hydrogen bonds. In the case of this compound, the thioamide NH₂ group can act as a hydrogen bond donor, while the nitrogen atoms of the benzimidazole ring and the sulfur atom of the thioamide group can act as hydrogen bond acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of 1h Benzimidazole 1 Ethanethioamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT calculations serve as a powerful tool to predict the three-dimensional arrangement of atoms and the electronic behavior of molecules with a high degree of accuracy. For 1H-Benzimidazole-1-ethanethioamide, these calculations have been instrumental in defining its structural and electronic character. nih.govnih.gov

Optimized Molecular Geometries (Bond Lengths, Bond Angles, Dihedral Angles)

Theoretical calculations for related benzimidazole (B57391) derivatives, such as N-Butyl-1H-benzimidazole, have shown good agreement with experimental data, lending confidence to the predicted geometries. nih.gov For instance, in N-Butyl-1H-benzimidazole, the C-N bond lengths within the imidazole (B134444) ring are calculated to be approximately 1.386 Å and 1.387 Å. mdpi.com Similarly, the bond angles, such as the N-C-N angle within the imidazole ring, are predicted to be around 114.3°. nih.gov While specific values for this compound require direct calculation, these examples from similar structures provide a reliable framework for what to expect. The introduction of the ethanethioamide group is anticipated to influence the dihedral angles, defining the rotational orientation of the substituent relative to the benzimidazole core.

Table 1: Representative Optimized Geometric Parameters for Benzimidazole Derivatives

Parameter Typical Calculated Value (Å or °)
C-N (imidazole ring) 1.38 - 1.39
C=N (imidazole ring) ~1.30
N-C-N (imidazole ring) ~114
C-N-C (imidazole ring) ~105 - 109

Note: These are representative values from related benzimidazole structures. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chemicalpapers.com

For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO may be distributed across the ring and any electron-withdrawing substituents. mdpi.comresearchgate.net The ethanethioamide group, with its sulfur and nitrogen atoms, is expected to significantly influence the energies of these frontier orbitals. A smaller HOMO-LUMO gap for this compound would indicate a higher propensity for electronic transitions and greater chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). nih.govresearchgate.net

In benzimidazole derivatives, the nitrogen atoms of the imidazole ring and any electronegative substituents typically exhibit negative potential, making them susceptible to electrophilic attack. nih.govresearchgate.net Conversely, the hydrogen atoms attached to the aromatic ring and the N-H group generally show positive potential, indicating sites for nucleophilic attack. nih.gov For this compound, the sulfur atom of the thioamide group is expected to be a region of high electron density (negative potential), while the hydrogen atoms of the benzimidazole ring and the ethanethioamide side chain will be electron-deficient (positive potential).

Charge Distribution Analysis (Mulliken, Hirshfeld, NBO)

Various population analysis methods, including Mulliken, Hirshfeld, and Natural Bond Orbital (NBO), are employed to assign partial atomic charges, offering a quantitative measure of the electron distribution within the molecule. researchgate.netresearchgate.net While Mulliken analysis is a widely used and computationally inexpensive method, NBO and Hirshfeld analyses are generally considered more reliable and less dependent on the basis set used in the calculation. stackexchange.com

In benzimidazole systems, the nitrogen atoms of the imidazole ring consistently carry a negative charge, while the carbon atom situated between them bears a positive charge. nih.gov The introduction of the ethanethioamide substituent in this compound will further influence this charge distribution. The electronegative sulfur and nitrogen atoms of the thioamide group will accumulate negative charge, while the adjacent carbon and hydrogen atoms will become more positive. This detailed charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity profile.

Non-Covalent Interaction (NCI) Analysis (AIM, RDG, ELF, LOL Topological Methods)

The study of non-covalent interactions (NCIs) is essential for understanding the forces that govern molecular aggregation and crystal packing. Computational methods like Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide insights into these weak interactions, such as hydrogen bonds and van der Waals forces. nih.govmdpi.com

For N-Butyl-1H-benzimidazole, topological analysis has revealed the presence of various non-covalent interactions that contribute to its structural stability. nih.govmdpi.com Similarly, for this compound, these analyses would be expected to identify intramolecular hydrogen bonds, potentially between the N-H of the imidazole ring and the sulfur atom of the thioamide group, as well as various van der Waals contacts that stabilize the molecular conformation. The ELF and LOL analyses would further delineate regions of electron localization, corresponding to covalent bonds and lone pairs.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It quantifies the stabilization energies associated with charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, which are indicative of hyperconjugative interactions. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-Butyl-1H-benzimidazole
Benzene

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the computational and theoretical investigations of the specific chemical compound “this compound” as requested.

The current body of research provides extensive information on the broader class of benzimidazole derivatives and the general benzimidazole scaffold. Numerous studies have been published on Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and interaction analyses of various substituted benzimidazoles. researchgate.netbiolscigroup.usresearchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govscirp.orgresearchgate.netnih.govnih.govbiointerfaceresearch.comnih.govresearchgate.netresearchgate.netresearchgate.net

However, specific research detailing the derivation of molecular descriptors, statistical validation of QSAR models, binding mode elucidation, or ligand-protein interaction profiling for the exact compound This compound could not be located. Generating content on this specific molecule would require extrapolating from related but distinct compounds, which would not adhere to the strict requirement of focusing solely on the requested subject and maintaining scientific accuracy.

Therefore, the production of an article that meets the specified outline and content requirements is not feasible at this time due to the lack of specific, published data for this compound.

Mechanistic Investigations of Biological Activities of 1h Benzimidazole 1 Ethanethioamide Derivatives

Modulation of Cellular Pathways and Enzyme Inhibition

Derivatives of 1H-benzimidazole exert their biological effects through various mechanisms, including the modulation of cellular pathways and inhibition of key enzymes. These compounds have been shown to interact with a multitude of biological targets, leading to effects such as antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netresearchgate.net

DNA Interaction and Topoisomerase Inhibition

Benzimidazole (B57391) derivatives are known to interfere with DNA replication and maintenance, crucial processes for cell proliferation, particularly in cancer cells. nih.gov One of the key mechanisms is the inhibition of DNA topoisomerases, enzymes that are vital for managing the topological state of DNA during replication, transcription, and repair. nih.govnih.gov

Several studies have synthesized and evaluated benzimidazole derivatives for their ability to inhibit mammalian DNA topoisomerase I. For instance, a study on 1H-benzimidazole derivatives with different substituents at the 5-position found that 5-methyl-4-(1H-benzimidazole-2-yl)phenol exhibited potent inhibition of topoisomerase I. nih.gov Another series of 1,2,4-triazole (B32235) benzimidazoles were designed as topoisomerase I inhibitors, with some compounds showing significant inhibitory activity and cytotoxicity against cancer cell lines. nih.gov These compounds can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and cell death. nih.gov The interaction with DNA can occur through intercalation between DNA bases or by binding to the topoisomerase enzyme itself, preventing its interaction with DNA. nih.gov

Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR, TIE-2) Inhibition Mechanisms

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. Benzimidazole derivatives have been developed as potent inhibitors of several RTKs, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Tyrosine kinase with immunoglobulin-like and EGF-like domains-2 (TIE-2). nih.govnih.gov

A series of novel benzimidazole-ureas has been identified as inhibitors of both VEGFR-2 and TIE-2, two key receptors involved in angiogenesis, the formation of new blood vessels. nih.gov X-ray crystallography studies revealed that the N1 nitrogen of the benzimidazole ring and the urea (B33335) moiety play a critical role in binding to the VEGFR-2 enzyme. nih.gov Similarly, benzimidazole derivatives have been investigated as EGFR inhibitors. nih.gov Due to the structural similarity of the benzimidazole scaffold to quinazoline, a core component of first and second-generation EGFR inhibitors, these compounds are considered promising candidates for developing new EGFR antagonists. nih.gov Docking studies have shown that benzimidazole derivatives can form hydrogen bonds with key residues within the ATP-binding pocket of EGFR, such as Met769, Lys721, and Thr830. nih.gov

Protein Binding Studies (e.g., Pin1)

Pin1, a peptidyl-prolyl cis-trans isomerase, is overexpressed in many human cancers and plays a significant role in cell cycle regulation and tumorigenesis. nih.gov This makes it a compelling target for cancer therapy. A novel series of small molecule inhibitors with a core structure mimicking phosphoserine, a key recognition motif for Pin1, has been identified. nih.gov

Through virtual screening and subsequent experimental validation using NMR spectroscopy, researchers have investigated the binding affinity and mode of these compounds to Pin1. nih.gov These studies focus on the interaction with the two domains of Pin1: the N-terminal WW domain, which is crucial for substrate recognition, and the C-terminal catalytic domain. nih.gov One particular compound from this series demonstrated an effective dissociation constant in the micromolar range, comparable to known phosphorylated peptide ligands of Pin1. nih.gov Importantly, this compound also showed higher stability and cell membrane permeability, addressing a key limitation of peptide-based inhibitors. nih.gov

Tubulin Polymerization Inhibition

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. Microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis.

A new class of benzimidazole derivatives has been designed and synthesized as tubulin polymerization inhibitors. nih.gov In vitro studies have demonstrated that these compounds exhibit significant cytotoxicity against various human cancer cell lines, with a notable specificity towards certain cancer types. nih.gov For example, one of the most potent compounds was found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization with an IC50 value in the low micromolar range. nih.gov Computational docking studies have further elucidated the binding interactions of these compounds with the tubulin protein, providing a basis for their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. nih.gov By systematically modifying the chemical structure of 1H-benzimidazole derivatives and evaluating the resulting changes in biological activity, researchers can identify key structural features required for efficacy and selectivity. rroij.comnih.gov These studies provide valuable insights for the rational design of new and more potent drug candidates. researchgate.net

Influence of Substituents on Efficacy and Selectivity

The position and nature of substituents on the benzimidazole ring system have a profound impact on the biological activity of its derivatives. mdpi.comnih.govmdpi.com SAR studies have revealed that substitutions at the N-1, C-2, C-5, and C-6 positions are particularly important for modulating the anti-inflammatory, antimicrobial, and anticancer properties of these compounds. mdpi.comnih.gov

For instance, in the context of receptor tyrosine kinase inhibition , SAR studies on benzimidazole-ureas targeting VEGFR-2 and TIE-2 highlighted the critical role of the N1 nitrogen of the benzimidazole ring and the urea moiety for potent inhibition. nih.gov Furthermore, a hydrophobic substituent at a specific position on a phenyl ring attached to the core structure was found to be favorable for TIE-2 activity. nih.gov

In the development of Pin1 inhibitors , a 3D QSAR model provided insights into how different substituents on the benzimidazole core contribute to binding affinity. nih.gov This information is crucial for designing new derivatives with improved binding capabilities. nih.gov

For tubulin polymerization inhibitors , SAR studies of benzimidazole carboxamide derivatives have shown that specific substitutions can lead to high cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells. nih.gov

The influence of substituents is also evident in antimicrobial activity . Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives demonstrated that certain substitution patterns resulted in significant activity against bacterial strains. rsc.org Similarly, for antiviral agents , the inhibitory properties of 2-substituent-1H-benzimidazole-4-carboxamide derivatives against enteroviruses were found to be highly dependent on the nature of the substituent. nih.gov

The following table summarizes the influence of substituents on the biological activity of various benzimidazole derivatives based on published research findings:

Biological Target/ActivityPosition of SubstitutionInfluence of SubstituentReference
Topoisomerase I Inhibition 5-positionA methyl group at this position showed potent inhibition. nih.gov
VEGFR-2 & TIE-2 Inhibition N1-position (benzimidazole)Critical for binding and inhibitory activity. nih.gov
VEGFR-2 & TIE-2 Inhibition Phenyl ring substituentA 3-hydrophobic substituent favored TIE-2 activity. nih.gov
Pin1 Inhibition Core structureMimicking phosphoserine enhances binding affinity. nih.gov
Antimicrobial Activity N, 2, and 6 positionsSpecific substitutions led to good activity against E. coli and S. faecalis. rsc.org
Antiviral (Enterovirus) Activity 2-position and N-substituentA pyridin-2-yl group at the 2-position and a specific N-substituent resulted in high potency. nih.gov

Positional Isomerism Effects on Activity Profiles

The precise placement of substituents on the benzimidazole core and its associated side chains is a critical determinant of biological activity. mdpi.com Studies on various benzimidazole derivatives consistently demonstrate that even minor changes in substituent position can lead to significant shifts in potency and selectivity.

Research into oxazolidinone derivatives bearing a benzimidazole pendant revealed that positional isomerism has a profound impact on antibacterial activity. For instance, a linearly attached benzotriazole (B28993) derivative showed greater in vitro potency compared to its angular counterpart. nih.gov When the benzotriazole was replaced with a benzimidazole, the resulting compounds were less active, highlighting the specific contribution of the heterocyclic system. nih.gov Crucially, a thioacetamide (B46855) analogue of the linear, more active compound was identified as a lead with significant antibacterial activity, underscoring the importance of both the core's geometry and the nature of the side chain. nih.gov

Further evidence comes from studies on 1,3-dihydro-2H-benzo[d]imidazole-2-thione derivatives designed as myeloperoxidase (MPO) inhibitors. Isomeric compounds were synthesized with amide, hydrazide, or hydroxamic acid groups attached to either a nitrogen atom or the sulfur atom. nih.gov This direct comparison of positional isomers revealed that the location of the functional group was key to inhibitory activity against both the chlorination and peroxidation cycles of MPO. The most potent inhibitor identified was 2-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)acetohydrazide, demonstrating a clear structure-activity relationship dictated by the substituent's position. nih.gov

The influence of positional isomerism extends to antiproliferative activity. The substitution pattern on the benzimidazole ring, including the presence of electron-withdrawing groups like -NO2, -F, and -Cl, has been shown to enhance the anticonvulsant and cytotoxic activities of synthesized compounds. isca.me

Linker Chemistry and Conformational Dynamics

In benzimidazole-triazole hybrids, the nature of the bridge connecting the two heterocyclic rings significantly influences antimicrobial activity. The presence of a sulfur atom in the linker, as would be the case in a thioamide or thioether bridge, is generally associated with an increase in antimicrobial potency. nih.gov The length of the carbon chain at the second position of the benzimidazole ring has also been correlated with biological activity; an increase in chain length can lead to enhanced activity against certain microbes. isca.me

In Vitro Studies of Anti-Infective and Antiproliferative Mechanisms

Derivatives of 1H-benzimidazole have demonstrated a broad spectrum of in vitro activity against various pathogens and cancer cell lines. Mechanistic studies are crucial to understanding the basis of these effects and for the rational design of more potent and selective agents.

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiprotozoal, Anthelmintic)

The anti-infective properties of benzimidazole derivatives stem from their ability to interfere with essential microbial processes.

Antibacterial and Antifungal Action: A series of 1-((1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles were evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as several fungal species. researchgate.net Certain compounds in the series showed potent activity against the tested microorganisms, indicating that these complex hybrids can effectively disrupt microbial viability. researchgate.net Other studies have confirmed that 2-substituted benzimidazole derivatives exhibit good antibacterial activity, with some showing excellent potency against strains like S. aureus and B. subtilis. isca.me The mechanism for some benzimidazoles is believed to involve the inhibition of microbial topoisomerase enzymes, which are vital for DNA replication. researchgate.net

Antiprotozoal and Anthelmintic Action: The primary mechanism for the anthelmintic and some antiprotozoal effects of benzimidazole derivatives is the inhibition of tubulin polymerization. nih.gov These compounds bind to the β-tubulin subunit of the microtubule, preventing its polymerization into functional microtubules. This disrupts vital cellular processes such as cell division, motility, and intracellular transport, leading to the death of the parasite. nih.govnih.gov In vitro tests against the protozoa Giardia lamblia and Entamoeba histolytica, and the helminth Trichinella spiralis, showed that many synthesized benzimidazole derivatives were more active than the standard drug Metronidazole against the protozoa. nih.gov Interestingly, while the 2-methoxycarbonylamino derivatives were confirmed to inhibit tubulin polymerization, they were not the most potent antiparasitic compounds in the tested series, suggesting that other mechanisms may also contribute to their activity. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected benzimidazole derivatives against various pathogens.

Compound Series/DerivativeTarget Organism(s)Observed Effect/MechanismReference(s)
Dihydropyridine HybridsP. aeruginosa, S. pyogenes, E. coli, S. aureus, C. albicans, A. niger, A. clavatusPotent antimicrobial activity researchgate.net
2-Substituted BenzimidazolesB. subtilis, S. aureusGood to excellent antibacterial activity isca.me
1H-Benzimidazole DerivativesGiardia lamblia, Entamoeba histolyticaHigh antiprotozoal activity nih.gov
1H-Benzimidazole DerivativesTrichinella spiralisInhibition of tubulin polymerization nih.gov

Mechanistic Basis of Antiproliferative Effects in Cancer Cell Lines

The anticancer activity of benzimidazole derivatives is a major area of research, with multiple mechanisms of action identified in various cancer cell lines.

One of the most well-documented mechanisms is the inhibition of tubulin polymerization , mirroring the anthelmintic mode of action. Benzimidazole anthelmintics like albendazole (B1665689) and flubendazole (B1672859) significantly inhibit the proliferation of intestinal cancer cell lines (SW480, SW620, HCT8, Caco2) by causing cell cycle arrest in the G2/M phase. nih.gov This disruption of microtubule dynamics prevents the formation of the mitotic spindle, halting cell division.

Another key mechanism is the induction of apoptosis , or programmed cell death. A study on new benzimidazole derivatives found that several compounds exhibited a very good antiproliferative effect on human lung adenocarcinoma A549 cells. frontierspartnerships.orgnih.gov Screening tests confirmed that exposure to these compounds for 48 hours promoted apoptotic cell death, as indicated by the activation of caspase-3 and caspase-7. frontierspartnerships.orgnih.gov Notably, some of these compounds were specifically more cytotoxic under hypoxic conditions, which are common in solid tumors. frontierspartnerships.orgnih.gov

The table below presents the in vitro antiproliferative activity of selected benzimidazole derivatives against human cancer cell lines.

Derivative ClassCell Line(s)IC50 Values (µM)Mechanism of ActionReference(s)
NitrobenzimidazolesA549 (Lung)56.0 - 96.8Induction of apoptosis (Caspase 3/7 activation), Hypoxia-selective cytotoxicity frontierspartnerships.org
Fluoro-substitutedHeLa (Cervical)1.5 - 5.5Antiproliferative researchgate.netacgpubs.org
Fluoro-substitutedHepG2 (Liver)0.188Antiproliferative researchgate.net
Fluoro-substitutedMCF7 (Breast)5.5Antiproliferative researchgate.net
Anthelmintics (ABZ, FLU)HCT8 (Colon)0.3 - 0.9G2/M cell cycle arrest, Tubulin polymerization inhibition nih.gov

These findings underscore the potential of benzimidazole derivatives as versatile therapeutic agents. Their biological activity is intricately linked to their structural features, including the substitution pattern and the chemistry of the linker side chain. Mechanistic studies reveal that these compounds can interfere with fundamental cellular processes such as cell division, DNA replication, and programmed cell death, providing a strong basis for their continued development as anti-infective and antiproliferative drugs. researchgate.netacgpubs.org

Future Directions and Research Opportunities in 1h Benzimidazole 1 Ethanethioamide Research

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry and material science, valued for its versatile biological activities and robust physicochemical properties. rsc.orgnih.gov The specific compound, 1h-Benzimidazole-1-ethanethioamide, which incorporates a reactive ethanethioamide group, presents a unique platform for further scientific exploration. Future research is poised to unlock its full potential through innovative synthetic strategies, computational modeling, exploration of new biological interactions, and novel material science applications.

Q & A

Basic: How can researchers optimize the synthesis of 1H-Benzimidazole-1-ethanethioamide?

Methodological Answer:
Synthetic optimization should focus on solvent selection, catalyst efficiency, and reaction time. For example, in analogous benzimidazole derivatives, dimethylformamide (DMF) is often used as a solvent due to its polar aprotic nature, which stabilizes intermediates . Catalysts like potassium carbonate (K₂CO₃) can enhance alkylation or thiolation steps, while reaction monitoring via TLC (e.g., hexane/ethyl acetate 7:3) ensures completion . Temperature control (e.g., room temperature for 6 hours) minimizes side reactions. Researchers should also explore recrystallization (ethanol as a solvent) for purification .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-III for graphical representation of crystal structures . For example, SHELXL’s robust handling of high-resolution data ensures accurate bond-length and angle measurements .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can resolve benzimidazole ring protons (δ 7.5–8.5 ppm) and thioamide signals (δ 2.5–3.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks).
    Cross-validate results with databases like NIST Chemistry WebBook for reference spectra .

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Methodological Answer:
Contradictions often arise from disordered crystal structures or overlapping NMR signals. Strategies include:

  • Cross-software validation : Compare SHELXL-refined structures with alternative programs (e.g., Olex2) to identify systematic errors .
  • Dynamic NMR experiments : Variable-temperature NMR can resolve signal splitting caused by conformational exchange.
  • Statistical analysis : Apply R-factor metrics (e.g., Rint) to assess data consistency in crystallography . For conflicting bioactivity data, use iterative hypothesis testing (e.g., dose-response re-evaluation) .

Advanced: What computational approaches are suitable for predicting the reactivity or bioactivity of this compound?

Methodological Answer:

  • In silico docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes in antimicrobial pathways) .
  • DFT calculations : Gaussian or ORCA software predicts electronic properties (e.g., HOMO-LUMO gaps) influencing thioamide reactivity .
  • Database mining : Leverage REAXYS or PISTACHIO for reaction pathway predictions and metabolic stability insights . Validate predictions with experimental kinetic studies.

Basic: What are the critical stability and handling considerations for this compound?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the thioamide group .
  • Reactivity : Avoid strong acids/bases that may hydrolyze the thioamide moiety. Conduct stability tests (TGA/DSC) to determine decomposition thresholds .
  • Safety : Use PPE (gloves, goggles) and fume hoods. Refer to TCI America’s safety protocols for spill management and emergency contacts .

Advanced: How can researchers ensure reproducibility in biological activity studies of this compound?

Methodological Answer:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC/MBC determination) .
  • Positive controls : Include reference compounds (e.g., fluconazole for antifungal assays) to calibrate activity thresholds.
  • Peer validation : Share raw crystallographic data (CIF files) via repositories like CCDC, and publish full synthetic protocols to enable replication .

Advanced: What strategies are effective for elucidating the mechanistic role of the thioamide group in bioactivity?

Methodological Answer:

  • Isosteric replacement : Synthesize analogs (e.g., replacing –C(S)NH₂ with –C(O)NH₂) and compare bioactivity to assess the thioamide’s contribution .
  • Spectroscopic probes : Use ¹H-¹⁵N HMBC NMR to study hydrogen-bonding interactions between the thioamide and target proteins .
  • Kinetic isotope effects : Deuterium labeling at reactive sites can reveal rate-determining steps in enzymatic inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.